molecular formula C3H4ClN3OS B13853702 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride

5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride

Cat. No.: B13853702
M. Wt: 165.60 g/mol
InChI Key: JUYJEDKLOVQBLP-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an aldehyde in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The thiadiazole moiety plays a crucial role in binding to the active sites of these enzymes, disrupting their function .

Comparison with Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride

Comparison: Compared to its analogs, 5-Amino-1,3,4-thiadiazole-2-carbaldehyde Hydrochloride is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with enhanced biological activities .

Properties

Molecular Formula

C3H4ClN3OS

Molecular Weight

165.60 g/mol

IUPAC Name

5-amino-1,3,4-thiadiazole-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C3H3N3OS.ClH/c4-3-6-5-2(1-7)8-3;/h1H,(H2,4,6);1H

InChI Key

JUYJEDKLOVQBLP-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NN=C(S1)N.Cl

Origin of Product

United States

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